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molecular formula C10H15N B8633601 Pyridine, 2,6-diethyl-3-methyl- CAS No. 6760-48-1

Pyridine, 2,6-diethyl-3-methyl-

Cat. No. B8633601
M. Wt: 149.23 g/mol
InChI Key: BTNPSDFGVRKKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03946020

Procedure details

Such pyridine bases as pyridine, picoline, lutidine, collidine, etc. can be produced in the present invention. For example, when formaldehyde and acetaldehyde are used together with ammonia, pyridine and 3-picoline are obtained. When formaldehyde and propionaldehyde are used together with ammonia, 3,5-lutidine and a small amount of 3-picoline are obtained. When formaldehyde, acetaldehyde and propionaldehyde are used together with ammonia, pyridine, 3-picoline and 3,5-lutidine are obtained. Further, when formaldehyde and acetone are used together with ammonia, 2,6-lutidine is principally obtained. When diethylketone or methylethylketone is used together with ammonia, 2,6-diethyl-3-methylpyridine or 2,3,6-trimethylpyridine is obtained.
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Identifiers

REACTION_CXSMILES
C=O.C(=O)C.C(=O)CC.N.N1C=CC=C(C)C=1.N1C=C(C)C=C(C)C=1.N1C(C)=CC=CC=1C.[CH2:34]([C:36]1[C:41]([CH3:42])=[CH:40][CH:39]=[C:38]([CH2:43]C)[N:37]=1)C>CC(CC)=O.C(C(CC)=O)C.CC(C)=O.N1C=CC=CC=1>[CH3:34][C:36]1[C:41]([CH3:42])=[CH:40][CH:39]=[C:38]([CH3:43])[N:37]=1

Inputs

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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
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Details
is principally obtained

Outcomes

Product
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product
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Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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